BTK Biochemical Potency: Sub-Nanomolar IC₅₀ in the Context of Clinical BTK Inhibitor Benchmarks
The compound demonstrates BTK inhibitory activity with an IC₅₀ of 1.0 nM in a biochemical assay measuring compound potency against human full-length wild-type BTK [1]. This potency positions the compound within approximately 2-fold of the clinically approved irreversible BTK inhibitor ibrutinib, which exhibits a BTK IC₅₀ of 0.5 nM under comparable enzymatic assay conditions [2]. Among thieno[3,2-d]pyrimidine-based BTK inhibitors reported in the peer-reviewed literature, representative compound 8 from the 4,6-substituted series displays a BTK IC₅₀ of 29.9 nM, which is approximately 30-fold weaker than the target compound [3].
| Evidence Dimension | BTK enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 nM |
| Comparator Or Baseline | Ibrutinib: IC₅₀ = 0.5 nM; Thieno[3,2-d]pyrimidine compound 8: IC₅₀ = 29.9 nM |
| Quantified Difference | 2-fold less potent than ibrutinib; ~30-fold more potent than thieno[3,2-d]pyrimidine compound 8 |
| Conditions | BTK in vitro enzymatic assay measuring compound potency against human full-length wild-type BTK (BTK M1–S659 residues); ibrutinib data from comparable enzymatic assay conditions. |
Why This Matters
For scientific selection, the 1 nM BTK IC₅₀ indicates that this compound retains the core kinase engagement capability of a leading clinical BTK inhibitor while belonging to a structurally distinct chemotype, enabling orthogonal SAR exploration and potential intellectual property differentiation.
- [1] BindingDB Entry BDBM658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. Affinity Data: IC₅₀ = 1.0 nM. View Source
- [2] Honigberg, L. A., et al. "The Bruton Tyrosine Kinase Inhibitor PCI-32765 Blocks B-Cell Activation and Is Efficacious in Models of Autoimmune Disease and B-Cell Malignancy." Proceedings of the National Academy of Sciences, vol. 107, no. 29, 2010, pp. 13075–13080. View Source
- [3] Zhang, Q., et al. "Discovery of New BTK Inhibitors with B Cell Suppression Activity Bearing a 4,6-Substituted Thieno[3,2-d]pyrimidine Scaffold." RSC Advances, vol. 7, no. 31, 2017, pp. 19045–19055. View Source
